molecular formula C11H15NO3 B373535 Ethyl 2-amino-4-ethoxybenzoate CAS No. 342044-70-6

Ethyl 2-amino-4-ethoxybenzoate

Cat. No.: B373535
CAS No.: 342044-70-6
M. Wt: 209.24g/mol
InChI Key: AZTUQRRQYNPNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-ethoxybenzoate is an aromatic ester derivative characterized by an amino group at the 2-position and an ethoxy group at the 4-position of the benzoate ring. This compound is structurally related to para-aminobenzoic acid (PABA) derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. Notably, this compound is listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or market demand compared to similar analogs.

Properties

IUPAC Name

ethyl 2-amino-4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTUQRRQYNPNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-amino-4-ethoxybenzoate with structurally related esters, focusing on physicochemical properties, functional groups, and applications.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility Profile Primary Applications References
This compound Amino, ethoxy, ester Not explicitly reported Likely moderate polarity Potential precursor for APIs*
Ethoxylated ethyl-4-aminobenzoate Ethoxylated amino, ester 1266.6 Water-soluble; poor in ethanol Cosmetic formulations
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate (29) Acetamido, ethoxy, ester 342.17 (theoretical) Likely moderate (lipophilic groups) Organic synthesis intermediates
Ethyl 4-nitrobenzoylacetate Nitro, ester, ketone Not explicitly reported Low solubility in polar solvents Explosives, dyes
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate Dihydroxyphenyl, ester 344 (as sodium adduct) Polar due to phenolic groups Antioxidant or enzyme inhibitors

Notes:

  • Ethoxylated ethyl-4-aminobenzoate has significantly higher molecular weight (1266.6 vs. ~200–400 g/mol for others) due to extensive ethoxylation (25 ethylene oxide units). This increases water solubility, making it suitable for cosmetic formulations .
  • Nitro-containing analogs (e.g., Ethyl 4-nitrobenzoylacetate) exhibit higher reactivity in electrophilic substitutions due to electron-withdrawing nitro groups, unlike the electron-donating amino group in the target compound .

Physicochemical and Stability Considerations

  • Solubility: this compound’s amino and ethoxy groups balance polarity, likely rendering it soluble in polar aprotic solvents (e.g., DMSO). In contrast, Ethoxylated ethyl-4-aminobenzoate’s high water solubility (>99% purity) is advantageous in aqueous formulations .
  • Reactivity: The amino group in the target compound may participate in diazotization or acylation reactions, whereas nitro analogs are more suited for reduction reactions to form amines .
  • Stability: this compound’s discontinued commercial status hints at instability (e.g., oxidation of the amino group) compared to nitro or ethoxylated derivatives, which are more shelf-stable.

Q & A

Q. What computational tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate predictions with experimental soil/water half-life studies under OECD 307 guidelines .

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